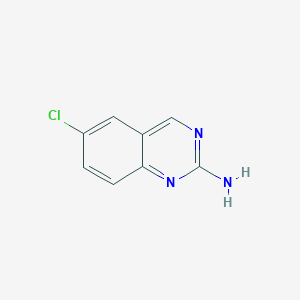

6-Chloroquinazolin-2-amine

Overview

Description

Synthesis Analysis

The compound is synthesized from 6-chloro-2-nitroaniline through a series of chemical reactions. A detailed synthesis process involves the cyclisation reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline, which is further treated with POCl3 to get 2,4 dichloro quinazoline. This is then treated with Thiomorpholine for 3 hours to get a compound, which is reacted with aqueous ammonia to get the compound .

Molecular Structure Analysis

The molecular weight of “6-Chloroquinazolin-2-amine” is 183.61 g/mol. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements.

Chemical Reactions Analysis

The compound is synthesized from 6-chloro-2-nitroaniline through a series of chemical reactions. The exact chemical reactions involved in the synthesis of “this compound” are not specified in the search results.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 183.61 g/mol and a melting point of 210-212 °C.

Scientific Research Applications

Apoptosis Induction and Anticancer Potential

6-Chloroquinazolin-2-amine derivatives have been extensively studied for their potential in inducing apoptosis and serving as efficacious anticancer agents. A particular derivative, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown high potency in apoptosis induction assays and excellent blood-brain barrier penetration. It demonstrated significant efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Chemoselective Amination

The chemoselectivity in the amination of 4-chloroquinazolines, a class including this compound, with aminopyrazoles has been explored to achieve selective amination. This research highlights the chemical versatility of this compound derivatives in synthesizing structurally diverse compounds (Shen et al., 2010).

Synthesis and Bioactivity Evaluation

Compounds derived from this compound have been synthesized and evaluated for their ability to inhibit tumor cells. Notably, certain derivatives were identified as potent inhibitors in vitro assays against various cancer cell lines (Liu et al., 2007). Additionally, novel methods for the synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds using 6,7,8-trimethoxy-4-chloroquinazoline have been developed, offering efficient routes for creating bioactive molecules (Liu et al., 2008).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds has been reported, providing a fast and efficient method for creating novel compounds with potential anti-proliferative activities against cancer cells (Liu et al., 2008).

Application in Synthesis of Complex Molecules

This compound derivatives have been used as key intermediates in the synthesis of complex molecules, such as iodoazidoaryl prazosin, which functions as a multidrug resistance (MDR) reversal agent and binds to P-glycoprotein, a transmembrane transport protein (Andrus et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHALXGOIIIEADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611172 | |

| Record name | 6-Chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20028-71-1 | |

| Record name | 6-Chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

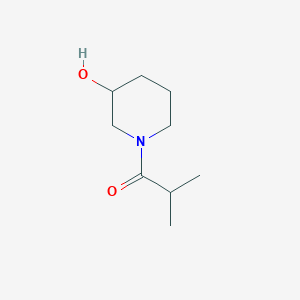

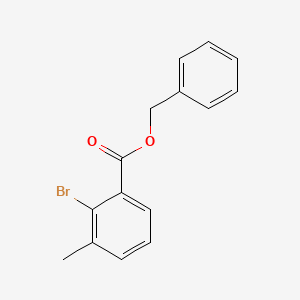

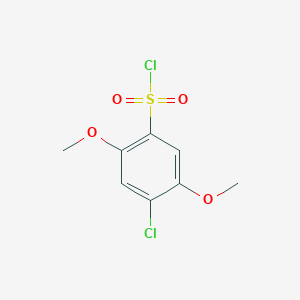

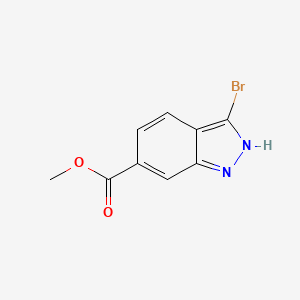

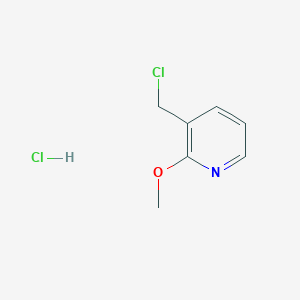

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)

![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)